6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Description
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS: 1800401-67-5) is a boronic ester-functionalized pyridine derivative with the molecular formula C₁₂H₁₉BN₂O₂ . It serves as a critical building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science . The compound features a methyl group at the pyridine ring’s 6-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. Its high purity (98%) and stability make it a preferred reagent for targeted synthesis .
Properties
IUPAC Name |
6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-10(6-9(14)7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGTZCOELVOPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 6-methyl-5-bromo-3-aminopyridine using bis(pinacolato)diboron. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: N-alkyl or N-acyl pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds with similar structures to 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exhibit promising anticancer properties. For instance, derivatives of pyridine-based compounds have been evaluated for their efficacy against various cancer cell lines. A notable case study demonstrated that specific derivatives displayed significant cytotoxicity against breast cancer cells with IC50 values in the nanomolar range .
1.2 Antiviral Properties
The compound's potential as an antiviral agent has also been investigated. Research has shown that pyridine derivatives can inhibit viral replication in vitro. For example, a study found that certain pyridine-based compounds exhibited high potency against HIV strains with EC50 values lower than 10 nM . These findings suggest that this compound could be a candidate for further antiviral research.
Material Science
2.1 Polymer Chemistry
2.2 Sensor Development
Another application is in the development of chemical sensors. The unique electronic properties of boron-containing compounds enable their use in detecting specific analytes through fluorescence or electrochemical methods. Research has shown that these sensors can achieve high sensitivity and selectivity for various environmental pollutants .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyridine derivatives demonstrated that modifications to the boron moiety significantly enhanced their anticancer activity. The lead compound from this series showed an IC50 value of 50 nM against MDA-MB-231 breast cancer cells.
Case Study 2: Sensor Application
Research into boron-based sensors revealed that incorporating compounds like this compound into sensor matrices improved detection limits for heavy metals in water samples by up to 100 times compared to traditional methods.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural Differences
The compound is compared with two analogues:
6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS: 1973516-90-3) .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS: 1073354-99-0) .
Table 1: Structural and Physicochemical Comparison
Reactivity and Electronic Effects
- However, this may enhance selectivity in sterically demanding environments.
- The chloro group (electron-withdrawing) in the analogue deactivates the ring, which may necessitate harsher reaction conditions (e.g., higher temperatures or stronger bases) .
- Boron Masking : All three compounds utilize the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which protects the boronic acid from hydrolysis while maintaining reactivity in Suzuki couplings .
Biological Activity
6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a compound that has garnered attention in pharmaceutical and materials science research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound's structure includes a pyridine ring substituted with a dioxaborolane moiety. The presence of the boron atom is significant as it can influence the compound's reactivity and interactions with biological targets.
- Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, studies have shown that related dioxaborolanes can inhibit glycogen synthase kinase 3 beta (GSK-3β) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which are critical in cellular signaling pathways involved in neurodegenerative diseases and cancer .
- Antioxidant Properties : The compound has demonstrated antioxidant activity in various assays. This property is crucial for mitigating oxidative stress in cells, which is linked to numerous diseases including cancer and neurodegeneration .
- Anti-inflammatory Effects : In vitro studies have shown that derivatives of this compound can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells . This suggests potential applications in treating inflammatory diseases.
Pharmacological Studies
Table 1 summarizes key pharmacological studies related to the biological activity of this compound.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of a related compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with the compound led to a significant decrease in cell death and maintained neuronal integrity through modulation of antioxidant pathways .
- Anti-cancer Activity : Another study focused on the anti-cancer properties of similar dioxaborolane derivatives. The findings revealed that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways while inhibiting cell proliferation .
Applications
The unique properties of this compound position it as a versatile building block in drug discovery and materials science:
- Drug Development : Its ability to inhibit key enzymes makes it a candidate for developing therapeutics targeting neurodegenerative diseases and cancers.
- Materials Science : The compound's chemical properties facilitate its use in creating advanced materials with specific functionalities.
Q & A
Basic Questions
Synthesis and Purification Q: What are the optimal synthetic routes for preparing 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine? A: The compound is synthesized via Suzuki-Miyaura cross-coupling (palladium-catalyzed), leveraging its boronate ester moiety. A typical protocol involves:
- Catalyst : Pd(dppf)Cl₂ (1–5 mol%) .
- Solvent system : EtOH/toluene (1:1) with 2 M Na₂CO₃ as base .
- Conditions : Reflux for 6–12 hours under inert atmosphere. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. For intermediates, Zn/AcOH reduction may be used to remove protective groups .
Structural Characterization Q: Which techniques are most reliable for characterizing this compound’s structure? A:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyridine core and boronate ester. Key shifts include:
- Pyridin-3-amine NH₂: δ 5.8–6.2 ppm (broad singlet).
- Boronate ester B-O: δ 1.3–1.4 ppm (quartet for tetramethyl groups) .
Advanced Questions
Reaction Optimization Q: How can steric hindrance from the methyl and boronate groups be mitigated during cross-coupling? A: Strategies include:
- Ligand selection : Bulky ligands (e.g., SPhos, Xantphos) enhance catalytic activity for hindered substrates .
- Solvent adjustment : Replace EtOH with dioxane to increase reaction temperature (100–110°C) .
- Microwave-assisted synthesis : Reduces reaction time (1–2 hours) and improves yields by 10–15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
